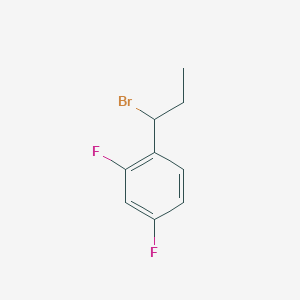

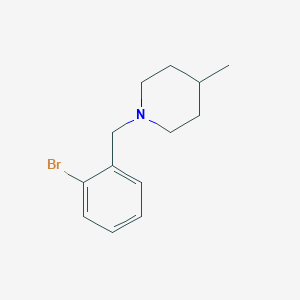

1-(1-Bromopropyl)-2,4-difluorobenzene

Overview

Description

1-Bromopropylbenzene is a colorless liquid . It was originally used in the production of pesticides, flavors and fragrances, pharmaceuticals, and other chemicals . It is currently used as a solvent in the adhesives, dry cleaning, vapor degreasing, and electronic and metal cleaning industries .

Synthesis Analysis

Bromination of propylbenzene can yield 1-bromopropylbenzene . This reaction occurs exclusively in the benzylic position next to the aromatic ring .Molecular Structure Analysis

The molecular formula of 1-Bromopropylbenzene is C9H11Br . The average mass is 199.088 Da and the monoisotopic mass is 198.004410 Da .Chemical Reactions Analysis

Addition of HBr to 1-phenylpropene yields only 1-bromopropylbenzene . This suggests that the bromination reaction is regioselective .Physical And Chemical Properties Analysis

1-Bromopropylbenzene is a colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I retrieved.Scientific Research Applications

Synthesis Methods and Technological Studies

An economical method for synthesizing 1-bromo-2,4-difluorobenzene was explored, highlighting a high yield and low cost approach from m-phenylene diamine by Schiemann reaction and bromination. This method is notable for its efficiency, offering a total yield of 40% with purity over 98% (He-ping, 2005).

Organometallic Chemistry and Synthesis

Research in organometallic chemistry using partially fluorinated benzenes, including 1-(1-Bromopropyl)-2,4-difluorobenzene, has identified these compounds as versatile solvents for organometallic reactions and transition-metal-based catalysis. The fluorine substituents' presence affects the compounds' reactivity and interaction with metal centers, providing opportunities for exploitation in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Advanced Material Applications

The luminescence properties of 1,8-naphthalimide derivatives, which include compounds synthesized from 1-bromo-2,4-difluorobenzene, have been studied for potential applications in organic materials exhibiting room-temperature phosphorescence. These studies involve crystalline derivatives and their co-crystals, exploring structural effects on luminescence behavior and potential applications in optoelectronic devices (Ventura et al., 2014).

Photophysical Studies

Photofragment translational spectroscopy studies of bromofluorobenzenes, including derivatives of 1-bromo-2,4-difluorobenzene, have been conducted to understand the ultraviolet photodissociation mechanisms at 266 nm. These studies provide insight into the energy partitioning and anisotropy parameters, contributing to a deeper understanding of the photophysical properties of bromofluorobenzenes and their potential applications in photochemical processes (Gu et al., 2001).

Safety and Hazards

Exposure to 1-bromopropane, a similar compound, can affect the nervous system . Repeated exposure to low levels in workplace air has been associated with minor effects, such as headache, decreased sensation in the fingers and toes, and a drunk-like feeling . Workers exposed to higher levels for weeks, months, or years have experienced severe effects requiring hospitalization, including incoordination, weakness, loss of feeling, inability to walk, and damage to nerves .

properties

IUPAC Name |

1-(1-bromopropyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-2-8(10)7-4-3-6(11)5-9(7)12/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVIEAMNBUJAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1526406.png)

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)